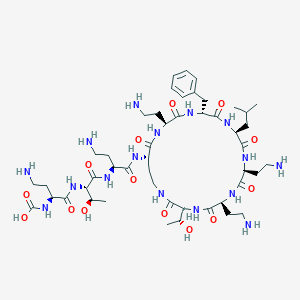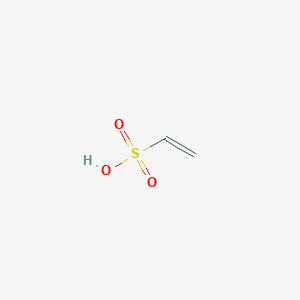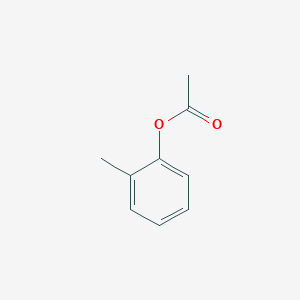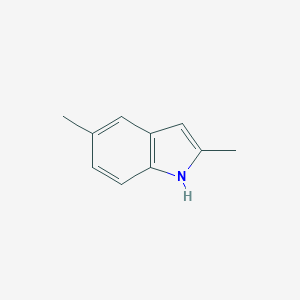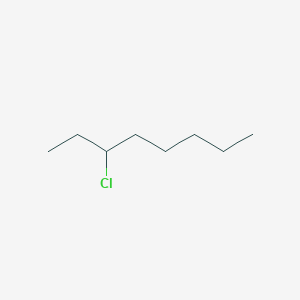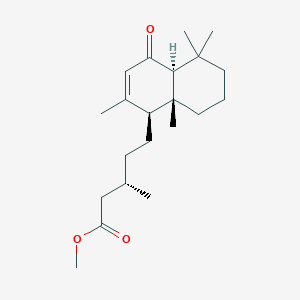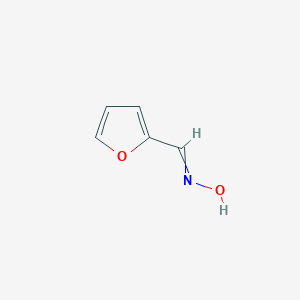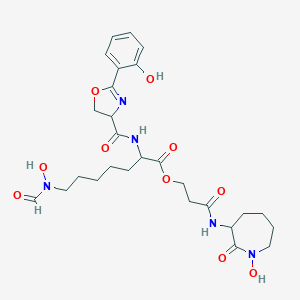
Mycobactin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycobactin is a type of siderophore, a molecule that is produced by bacteria to help them scavenge iron from their environment. Mycobactin is produced by mycobacteria, a group of bacteria that includes the species responsible for tuberculosis and leprosy. The discovery of mycobactin has led to a better understanding of how mycobacteria survive in the host and has also provided insights into potential targets for drug development.
Mécanisme D'action
Mycobactin works by binding to iron and transporting it into the bacterial cell. The mycobactin molecule has a high affinity for iron, which allows it to scavenge iron from the host and deliver it to the bacteria. Once inside the cell, the iron is used for a range of essential metabolic processes, including the synthesis of DNA and proteins.
Biochemical and Physiological Effects:
Mycobactin has a range of biochemical and physiological effects on mycobacteria. Studies have shown that mycobactin is essential for the growth and survival of mycobacteria in low-iron environments, such as the host. Mycobactin has also been shown to play a role in the regulation of gene expression in mycobacteria, particularly in the context of iron homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
Mycobactin has several advantages and limitations for lab experiments. One advantage is that it allows for the study of iron acquisition by mycobacteria in vitro, which can provide insights into the mechanisms underlying mycobacterial pathogenesis. However, mycobactin is a complex molecule that can be difficult to synthesize, which can limit its use in some experiments. Additionally, mycobactin is specific to mycobacteria, which can limit its utility for studying iron acquisition by other bacterial species.
Orientations Futures
There are several future directions for research on mycobactin. One area of interest is the development of mycobactin analogs that could disrupt iron acquisition by mycobacteria, potentially leading to the development of new anti-tuberculosis and anti-leprosy drugs. Another area of interest is the study of mycobactin in the context of host-pathogen interactions, particularly in the context of the immune response to mycobacterial infections. Additionally, the use of mycobactin as a tool for studying iron acquisition by other bacterial species could be explored.
Méthodes De Synthèse
Mycobactin can be synthesized in the laboratory using a variety of methods. One common approach involves the use of solid-phase peptide synthesis, which allows for the stepwise assembly of the mycobactin molecule. This method has been used to produce a range of mycobactin analogs with different properties.
Applications De Recherche Scientifique
Mycobactin has been the subject of extensive scientific research, particularly in the context of understanding how mycobacteria obtain iron in the host. Studies have shown that mycobactin is essential for the survival of mycobacteria in the host and that it plays a key role in the pathogenesis of tuberculosis and leprosy. Mycobactin has also been investigated as a potential target for drug development, with several studies focusing on the development of mycobactin analogs that could disrupt iron acquisition by mycobacteria.
Propriétés
Numéro CAS |
1400-46-0 |
|---|---|
Nom du produit |
Mycobactin |
Formule moléculaire |
C27H37N5O10 |
Poids moléculaire |
591.6 g/mol |
Nom IUPAC |
[3-[(1-hydroxy-2-oxoazepan-3-yl)amino]-3-oxopropyl] 7-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]heptanoate |
InChI |
InChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36) |
Clé InChI |
NGQYHMUFXKSYFU-BWAHOGKJSA-N |
SMILES isomérique |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2CO/C(=C\3/C=CC=CC3=O)/N2)O |
SMILES |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |
SMILES canonique |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |
Synonymes |
mycobactin mycobactin (M) mycobactin S mycobactins |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



